![molecular formula C9H10O4 B1206713 3-Ethoxy-4-hydroxybenzoic acid CAS No. 5438-38-0](/img/structure/B1206713.png)
3-Ethoxy-4-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Ethoxy-4-hydroxybenzoic acid derivatives has been explored through various chemical pathways. For example, an efficient and cost-effective synthesis of a related compound, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, was achieved from 2-hydroxy-4-methylbenzoic acid in two steps, showcasing a potential pathway for synthesizing similar compounds with improved yield and purity (Salman et al., 2002). Another study outlined the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, demonstrating a method with an overall yield of 58% (Mi, 2006).
Molecular Structure Analysis
The molecular structures of related hydroxybenzoic acids were determined using gas-phase electron diffraction, supported by quantum chemical calculations. This method provides insights into the structural characteristics of 3- and 4-hydroxybenzoic acids, which can be applied to understand the molecular structure of this compound (Aarset et al., 2008).
Chemical Reactions and Properties
Research has shown that substituted benzoic acids can undergo various chemical reactions. For instance, the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system under air conditions leads to the formation of isocoumarin derivatives, indicating the reactivity and potential for functionalization of compounds like this compound (Shimizu et al., 2009).
Physical Properties Analysis
The encapsulation of flavor molecules like vanillic acid into layered double hydroxide (LDH) to produce nanohybrids was studied, revealing the structure and release kinetics of these nanohybrids. This research provides a framework for understanding the physical properties of this compound and its potential for controlled release in various applications (Hong et al., 2008).
Chemical Properties Analysis
The study of pseudopolymorphs of hydroxybenzoic acid derivatives provides valuable insights into the chemical properties of these compounds. By incorporating hydrophobic and hydrophilic groups on an aromatic ring, researchers have influenced the self-assembly in the solid lattice, highlighting the potential chemical versatility of this compound (Jayaraman et al., 2004).
Scientific Research Applications
Identification in Urinary Profiling
3-Ethoxy-4-hydroxybenzoic acid is identified in urinary organic acid profiling. High concentrations of this compound, along with traces of 3-ethoxy-4-hydroxymandelic acid, were discovered in patients consuming synthetic diets flavored with 3-ethoxy-4-hydroxybenzaldehyde, an artificial vanilla-like flavoring (Mamer, Montgomery, Deckelbaum, & Granot, 1985).
Spectral Analysis and Detection
Vanillic acid (3-methoxy-4-hydroxybenzoic acid) has been extensively studied for its spectral characteristics, which are similar to this compound. Infrared and Raman spectra analyses, supported by quantum chemical computations, have been conducted to explore its potential in analytical applications, particularly in detecting vanillic acid at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).
Metabolic Pathways
This compound appears in human urine occasionally, following ingestion of ethylvanillin found in some artificial vanilla flavorings. After ingestion, free ethylvanillic acid, its glucuronide conjugate, and a glycine conjugate are excreted (Nolan & Armstrong, 1960).
Synthetic Applications
An efficient and cost-effective synthesis method for 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide (an oral hypoglycemic agent), has been developed. This synthesis starts from 2-hydroxy-4-methylbenzoic acid, demonstrating the industrial relevance of derivatives of this compound (Salman et al., 2002).
Biotechnological Applications
4-Hydroxybenzoic acid, closely related to this compound, is emerging as an important intermediate for value-added bioproducts. Its biosynthesis has been leveraged for producing compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, indicating potential applications of its derivatives in food, cosmetics, pharmacy, and more (Wang, Bilal, Hu, Wang, & Zhang, 2018).
Encapsulation for Controlled Release
The encapsulation of flavor molecules, such as vanillic acid (structurally related to this compound), into layered inorganic nanoparticles has been explored for controlled release applications. This indicates potential uses of this compound in the food industry (Hong, Oh, & Choy, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions at the benzylic position . The presence of the ethoxy and hydroxy groups may also influence its reactivity and interaction with its targets .
Biochemical Pathways
For instance, 4-Hydroxybenzoic acid can be hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .
Pharmacokinetics
It’s known that the bioavailability of benzoic acid derivatives can be influenced by factors such as their solubility, stability, and the presence of functional groups .
Result of Action
Benzoic acid derivatives are often associated with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
The action, efficacy, and stability of 3-Ethoxy-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and reactivity . Furthermore, its action can also be influenced by the specific physiological environment in the body .
properties
IUPAC Name |
3-ethoxy-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSMZGWVHEDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202751 | |
Record name | 3-Ethoxy-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5438-38-0 | |
Record name | 3-Ethoxy-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5438-38-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxy-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ETHOXY-4-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA38VF9XH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-ethoxy-4-hydroxybenzoic acid metabolized in the human body?
A: After ingestion of ethylvanillin or this compound itself, the human body excretes it in three main forms: free this compound, a glucuronide conjugate, and a glycine conjugate. []
Q2: Can you provide details on the occurrence of this compound in human urine?
A: this compound has been detected in the urine of patients consuming synthetic diets flavored with ethylvanillin. This finding suggests that the compound is absorbed and metabolized following the ingestion of ethylvanillin-containing products. []
Q3: What is the significance of this compound in the context of lignin degradation by fungi?
A: Research shows that the fungus Polyporus dichrous can modify the 4-alkoxyl groups of various alkoxybenzoic acids, including this compound. This fungus exhibits a relatively nonspecific mechanism for oxygenating these groups, often leading to further degradation of the resulting products. [, ] For example, 3-ethoxy-4-isopropoxybenzoic acid undergoes both dealkylation to this compound and hydroxylation to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol when exposed to Polyporus dichrous. [, ] This fungal metabolic pathway offers insights into the potential breakdown of lignin-related compounds in the environment.
Q4: Are there any known instances of other fungi interacting with this compound derivatives?
A: Yes, Fusarium solani M—13—1 completely degrades glycerol-2-(this compound) ether, a compound structurally similar to lignin substructure models. This degradation process occurs without the accumulation of detectable catabolic products. [] This finding further highlights the role of fungi in the breakdown of complex aromatic compounds in nature.
Q5: Has this compound been found in natural sources?
A: Interestingly, this compound has been isolated from the leaves of Crataegus pinnatifida Bge., marking its identification as a natural product. [] This discovery expands the known sources of this compound beyond its artificial production and metabolic pathways.
Q6: Does the structure of this compound influence its reactivity?
A: While specific details regarding the structure-activity relationship of this compound are limited in the provided research, it's important to note that the position of alkoxyl groups significantly impacts fungal metabolic activity. Polyporus dichrous specifically targets 4-alkoxyl groups for oxygenation, demonstrating selectivity in its degradation mechanisms. [, ] This observation highlights the importance of structural considerations when investigating the compound's interactions and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.